molecular formula C18H18N6O3 B2550606 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034336-92-8

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2550606
CAS No.: 2034336-92-8
M. Wt: 366.381
InChI Key: LDERETFFONGYLE-UHFFFAOYSA-N
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Description

This compound features a triazolopyridazine core fused to a pyrrolidine moiety, linked to a 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide group.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-18(13-2-1-3-14-17(13)27-9-8-26-14)20-12-6-7-23(10-12)16-5-4-15-21-19-11-24(15)22-16/h1-5,11-12H,6-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERETFFONGYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=C3C(=CC=C2)OCCO3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory and immune responses. By suppressing NF-κB activation, the compound can reduce the expression of pro-inflammatory genes and cytokines, leading to decreased inflammation and improved cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the formation of pro-inflammatory mediators. Additionally, the compound may interact with transcription factors and other regulatory proteins, modulating gene expression and cellular responses. These interactions contribute to its anti-inflammatory and immunomodulatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to the compound may lead to gradual degradation and reduced efficacy, highlighting the importance of optimizing dosage and administration protocols in experimental settings.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C17H18N6O2C_{17}H_{18}N_{6}O_{2} with a molecular weight of 370.43 g/mol. Its structure consists of a triazolo-pyridazine moiety linked to a pyrrolidine and a benzo[dioxine] carboxamide group, which is crucial for its biological activity.

Antiviral Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit promising antiviral properties. These compounds may interfere with viral replication or entry mechanisms. Further studies are necessary to evaluate their efficacy against specific viruses and to understand their mode of action in detail.

Antitubercular Activity

The structural characteristics of this compound align with the search for new anti-tuberculosis agents. Given the global challenge posed by tuberculosis, compounds like this one may contribute to developing effective treatments.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures can inhibit protein kinases such as c-Met, which is involved in cell growth and survival. Inhibition of c-Met has been linked to reduced tumor growth and metastasis in various cancer models .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key signaling pathways involved in cell proliferation and survival through the inhibition of specific kinases.

Study on Anticancer Activity

A study evaluated various triazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced effects when combined with conventional chemotherapy agents like doxorubicin. This suggests potential for synergistic therapeutic strategies involving this compound .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has revealed that modifications at specific positions can significantly enhance biological activity. For instance, substituents on the pyridazine ring can influence kinase selectivity and potency against cancer cell lines .

Data Tables

Biological Activity Mechanism References
AntiviralInterferes with viral replication
AntitubercularPotential new treatment for TB
AnticancerInhibits c-Met kinase

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) , which serves as a basis for structural and synthetic comparisons:

Table 1. Structural and Physicochemical Comparison

Property/Criteria N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Core Heterocycle [1,2,4]Triazolo[4,3-b]pyridazine Tetrahydroimidazo[1,2-a]pyridine
Key Functional Groups Benzodioxine carboxamide Nitrophenyl, cyano, ester, phenethyl
Synthetic Yield Not reported in provided sources 51%
Melting Point Not reported in provided sources 243–245°C
Spectroscopic Validation Not reported in provided sources ¹H NMR, ¹³C NMR, IR, MS, HRMS

Key Observations:

Heterocyclic Core Diversity :

  • The target compound’s triazolopyridazine core is distinct from the imidazopyridine system in 1l . Triazolopyridazines are often associated with kinase inhibition (e.g., JAK2/STAT pathways), while imidazopyridines are explored for CNS applications (e.g., GABA receptor modulation) .
  • The pyrrolidine linkage in the target compound may enhance conformational flexibility compared to the rigid phenethyl group in 1l .

In contrast, 1l’s nitrophenyl and ester groups suggest electron-withdrawing effects, possibly influencing reactivity or metabolic stability .

Synthetic Efficiency: 1l was synthesized via a one-pot two-step reaction with a moderate yield (51%), highlighting challenges in optimizing multi-component heterocyclic syntheses.

Analytical Characterization: 1l was rigorously validated using NMR, IR, and HRMS, confirming regioselectivity and purity.

Research Findings and Implications

  • Pharmacological Potential: The target compound’s triazolopyridazine-pyrrolidine system aligns with known kinase inhibitors (e.g., c-Met inhibitors), whereas 1l’s imidazopyridine scaffold is more typical of sedative-hypnotic agents.
  • Metabolic Considerations : The benzodioxine group in the target compound may enhance metabolic stability compared to 1l ’s nitro and ester groups, which are prone to reduction or hydrolysis.

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